molecular formula C6H12N2 B3360769 1-(Piperidin-1-yl)methanimine CAS No. 89749-47-3

1-(Piperidin-1-yl)methanimine

Cat. No.: B3360769
CAS No.: 89749-47-3
M. Wt: 112.17 g/mol
InChI Key: HPYKRLQBMUPOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)methanimine is an organic compound featuring a piperidine ring attached to a methanimine group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in various chemical and pharmaceutical applications. Piperidine itself is a six-membered heterocyclic amine, widely used as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-1-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde under acidic conditions. This reaction typically proceeds via the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the piperidine to form the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles replace the imine nitrogen.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or neutral conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

1-(Piperidin-1-yl)methanimine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.

    Biology: Piperidine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals, leveraging its reactivity and structural features.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)methanimine involves its interaction with biological targets through its imine and piperidine functionalities. The imine group can form reversible covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the imine group, widely used in organic synthesis.

    N-Methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen.

    1-(Pyrrolidin-1-yl)methanimine: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness: 1-(Piperidin-1-yl)methanimine is unique due to the presence of both the imine and piperidine functionalities, which confer distinct reactivity and potential biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to simpler piperidine derivatives.

Properties

IUPAC Name

piperidin-1-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-8-4-2-1-3-5-8/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYKRLQBMUPOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20528796
Record name 1-(Piperidin-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89749-47-3
Record name 1-(Piperidin-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-1-yl)methanimine
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-1-yl)methanimine
Reactant of Route 3
1-(Piperidin-1-yl)methanimine
Reactant of Route 4
Reactant of Route 4
1-(Piperidin-1-yl)methanimine
Reactant of Route 5
1-(Piperidin-1-yl)methanimine
Reactant of Route 6
1-(Piperidin-1-yl)methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.